6-Amino-3-bromo-2-methylbenzonitrile
Description
General Overview of Benzonitrile (B105546) Chemistry in Academic Research
Benzonitrile, with the chemical formula C₆H₅(CN), is an aromatic organic compound that serves as the parent structure for a vast class of derivatives. wikipedia.org It is a colorless liquid with an almond-like scent. wikipedia.orgatamankimya.com Historically, benzonitrile was first reported by Hermann Fehling in 1844, who synthesized it through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and correctly deduced its structure. wikipedia.org This discovery laid the groundwork for the entire class of compounds known as nitriles. wikipedia.org
In contemporary academic and industrial research, benzonitrile is valued as a useful solvent and a versatile precursor for a multitude of derivatives. wikipedia.orgatamankimya.com Its industrial preparation is primarily achieved through the ammoxidation of toluene. wikipedia.org Laboratory-scale syntheses include the dehydration of benzamide (B126) or the Rosenmund–von Braun reaction, which involves reacting bromobenzene (B47551) with cuprous cyanide. wikipedia.org Benzonitrile's ability to form labile coordination complexes with transition metals, such as in PdCl₂(PhCN)₂, makes it a valuable intermediate in catalysis, where the benzonitrile ligands can be easily substituted by stronger ligands. wikipedia.orgatamankimya.com Recently, the detection of benzonitrile in the interstellar medium has opened new avenues in astrochemistry, marking it as the first aromatic molecule identified in space. acs.org
Importance of Substituted Benzonitriles in Synthetic Organic Chemistry
The strategic placement of various functional groups on the benzene (B151609) ring of benzonitrile gives rise to substituted benzonitriles, a class of compounds with profound importance in synthetic organic chemistry. These substituents dramatically influence the molecule's electronic properties, reactivity, and steric profile, making them highly versatile building blocks for more complex molecules. acs.orgnih.gov
Substituted benzonitriles are key intermediates in the synthesis of a wide range of products, including pharmaceuticals, dyes, and agrochemicals. atamankimya.comresearchgate.net For instance, they are precursors to benzamides and benzimidazoles, which are important structural motifs in many biologically active compounds. atamankimya.com The cyano group itself is a valuable functional handle; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The synthesis of these substituted frameworks can be achieved through various methods, such as the photolysis of phenyl halides in the presence of potassium cyanide or the deaminative cyanation of anilines. nih.govacs.org The generation of lithiated benzonitriles from bromobenzonitriles is another powerful technique that allows for subsequent reactions with various electrophiles to build molecular complexity. acs.org The development of dual A2A/A2B adenosine (B11128) receptor antagonists for cancer immunotherapy has utilized methylbenzonitrile structures, highlighting the scaffold's significance in medicinal chemistry. nih.gov
Research Context of 6-Amino-3-bromo-2-methylbenzonitrile within Substituted Benzonitrile Frameworks
Within the diverse family of substituted benzonitriles lies this compound, a compound whose specific substitution pattern renders it a molecule of significant interest for synthetic applications. Its structure features an amino group, a bromine atom, and a methyl group positioned on the benzonitrile core, each contributing to its unique reactivity and potential as a chemical intermediate.
The presence of a bromine atom at the 3-position is particularly noteworthy, as it provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. This allows for the straightforward introduction of a wide variety of carbon-based substituents, enabling the construction of complex molecular architectures. The amino group at the 6-position is an electron-donating group that can influence the reactivity of the aromatic ring and also serve as a handle for further functionalization, such as acylation or alkylation. The nitrile and methyl groups further contribute to the molecule's specific electronic and steric properties.
The utility of this compound is underscored by its availability as a research chemical and its appearance in the patent literature, indicating its role as a building block in the synthesis of novel compounds. sigmaaldrich.comnih.gov While detailed studies on this specific isomer are not abundant, the reactivity of similarly substituted benzonitriles in the synthesis of biologically active molecules, such as kinase inhibitors, provides a clear context for its potential applications. atlantis-press.comresearchgate.net For example, the synthesis of quinoline (B57606) inhibitors has utilized related bromo-substituted aminobenzonitrile intermediates. researchgate.net
Below are the key chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 110127-09-8 | sigmaaldrich.com |
| Molecular Formula | C₈H₇BrN₂ | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Light Yellow Solid | sigmaaldrich.com |
| Purity | 97% | sigmaaldrich.com |
| InChI Key | NFJSIWUQYGVKTE-UHFFFAOYSA-N | sigmaaldrich.com |
Properties
IUPAC Name |
6-amino-3-bromo-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJSIWUQYGVKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Amino 3 Bromo 2 Methylbenzonitrile
Direct Synthesis Routes
Direct synthesis routes involve the sequential introduction of the required functional groups onto a benzonitrile (B105546) or a closely related precursor.
The synthesis can commence from a simpler benzonitrile precursor, such as 2-methylbenzonitrile. A plausible synthetic sequence would involve electrophilic aromatic substitution reactions to introduce the bromo and amino (via a nitro precursor) groups. The order of these reactions is crucial to ensure the correct regiochemistry. For instance, the nitration of 2-methylbenzonitrile followed by reduction and subsequent bromination could be a potential pathway. The directing effects of the substituents at each step would govern the final placement of the incoming groups.
Another approach could start from 6-amino-2-methylbenzonitrile. The amino group is a strongly activating, ortho, para-director, while the methyl group is a weakly activating ortho, para-director. The nitrile group is a deactivating meta-director. In this precursor, the position para to the strongly activating amino group is the C3 position. Therefore, direct electrophilic bromination of 6-amino-2-methylbenzonitrile would be expected to yield the desired 3-bromo product with high selectivity. Reagents like N-bromosuccinimide (NBS) in a suitable solvent are commonly used for such transformations. nih.govorganic-chemistry.org
Table 1: Representative Conditions for Electrophilic Aromatic Bromination
| Reagent | Catalyst/Solvent | Temperature | Key Features |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to room temp. | High para-selectivity with respect to the most activating group. nih.gov |
| N-Bromosuccinimide (NBS) | Acetonitrile/HCl (catalytic) | Room temp. | Effective for activated aromatic rings like acetanilide. youtube.com |
| Tribromoisocyanuric acid | Trifluoroacetic acid | Room temp. | Effective for moderately deactivated arenes, avoids polybromination. organic-chemistry.org |
This strategy involves introducing the halogen and amino groups in a sequential manner. A common approach is the bromination of an amino-substituted benzonitrile or the amination of a bromo-substituted benzonitrile.
For example, the bromination of 2-aminobenzonitrile (B23959) to 2-amino-5-bromobenzonitrile (B185297) has been achieved in high yield using hydrogen peroxide and ammonium (B1175870) bromide in acetic acid. chemicalbook.com This method highlights the feasibility of direct bromination on an aminobenzonitrile scaffold. A similar approach could be adapted for 6-amino-2-methylbenzonitrile.
Conversely, a bromo-substituted benzonitrile can be converted to the corresponding amine. Copper-catalyzed amination reactions are effective for this purpose. For instance, 2-bromobenzoic acids have been successfully aminated using various aliphatic and aromatic amines in the presence of a copper catalyst, demonstrating a method that could be applied to a 3-bromo-2-methylbenzonitrile (B1292480) precursor. nih.gov In some cases, strong bases like sodium amide can be used to directly aminate bromo-substituted heterocycles, a method that could potentially be applied to benzonitriles. google.com
Approaches Utilizing Aryl Halide Reactivity
The bromine atom on the benzonitrile ring serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, which can be used to construct the target molecule or its derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, and the Sonogashira reaction, which couples a terminal alkyne with an organic halide, are particularly relevant. uni.lu
Research on related methylbenzonitrile structures has demonstrated the utility of these reactions. For instance, 3-bromo-2-methylbenzonitrile can undergo a Suzuki coupling with a pyrimidine-boronic acid derivative or a Sonogashira coupling with terminal alkynes, catalyzed by palladium complexes. nih.gov These reactions proceed under specific conditions, often requiring a palladium catalyst, a ligand, a base, and a suitable solvent. nih.govchemeo.com
Table 2: Example Conditions for Metal-Catalyzed Coupling Reactions
| Reaction | Precursor | Coupling Partner | Catalyst System | Base/Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki | 3-Bromo-2-methylphenylacetonitrile | 4,6-dichloro-2-pyrimidinamine | Pd(dppf)Cl₂ | K₂CO₃ / DMF | nih.gov |
| Sonogashira | 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | nih.gov |
| Sonogashira | 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N / DMF | chemeo.com |
Metal-halogen exchange is a fundamental reaction in organometallic chemistry, often used to prepare organolithium reagents from organic halides. nih.gov This reaction typically involves treating an aryl bromide with an alkyllithium reagent, such as n-butyllithium, at low temperatures. The resulting aryllithium intermediate is a potent nucleophile and can react with a variety of electrophiles. This method could be applied to a brominated benzonitrile precursor to introduce other functional groups, although the presence of the acidic protons of the amino group in the target molecule would require a protection strategy or careful control of reaction conditions.
Cyanation Reactions for Benzonitrile Moiety Formation
An alternative synthetic strategy involves the formation of the nitrile group on an appropriately substituted benzene (B151609) ring.
One of the most classic methods for introducing a cyano group is the Sandmeyer reaction. nih.gov This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. nih.govgoogle.com To synthesize 6-Amino-3-bromo-2-methylbenzonitrile via this route, one would need to start with 2,5-dibromo-3-methylaniline. One of the bromo groups would be converted to an amino group, followed by diazotization and cyanation of the other amino group. The sequence of these steps would be critical for success. The synthesis of aryl bromides from diazonium salts using copper(I) bromide is a well-established variant of the Sandmeyer reaction. nih.gov
Sandmeyer Reaction and its Adaptations
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine into an aryl halide or nitrile via a diazonium salt intermediate. nih.govbohrium.com Discovered in 1884, this reaction traditionally uses copper(I) salts as catalysts to facilitate the substitution of the diazonium group (–N₂⁺) with a nucleophile. wikipedia.orgmasterorganicchemistry.com
For the synthesis of a substituted benzonitrile, an aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form the corresponding arenediazonium salt. youtube.com This intermediate is often unstable and is used immediately in the subsequent step. masterorganicchemistry.com The addition of copper(I) cyanide (CuCN) then introduces the cyano group onto the aromatic ring, releasing nitrogen gas. masterorganicchemistry.com
Reaction Scheme: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + CuCN → Ar-CN + N₂ + CuX
Adaptations to the classical Sandmeyer reaction have been developed to improve yields, expand substrate scope, and utilize milder conditions or different metal catalysts. nih.gov For instance, variations include using different copper sources and ligands. One notable adaptation for bromination involves a catalytic mixture of CuBr and CuBr₂ with a phase transfer catalyst like dibenzo-18-crown-6, which has been shown to be highly efficient. nih.gov While this specific example is for bromination, similar principles can be applied to cyanation.
The mechanism of the Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org It involves a one-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of dinitrogen. The aryl radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst. bohrium.com
| Reaction Type | Reagent | Product | Reference |
| Chlorination | CuCl | Aryl Chloride | masterorganicchemistry.com |
| Bromination | CuBr | Aryl Bromide | masterorganicchemistry.com |
| Cyanation | CuCN | Aryl Cyanide (Benzonitrile) | masterorganicchemistry.com |
| Hydroxylation | Cu₂O, H₂O | Phenol | wikipedia.org |
| Fluorination (Balz-Schiemann) | HBF₄ | Aryl Fluoride | wikipedia.orgmasterorganicchemistry.com |
Palladium-Catalyzed Cyanation Sequences
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of aryl nitriles due to their mild reaction conditions and broad functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. nih.gov This methodology is particularly applicable for the synthesis of this compound by introducing the cyano group onto a pre-functionalized aromatic ring containing a bromine atom or another suitable leaving group.
These reactions typically involve the coupling of an aryl halide (or triflate) with a cyanide source in the presence of a palladium catalyst and a ligand. nih.govacs.org A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion. nih.gov To overcome this, various strategies have been developed, including the use of less toxic and less soluble cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which maintain a low concentration of free cyanide in the reaction mixture. nih.govnih.gov
Research has demonstrated that the use of palladacycle precatalysts can effectively prevent catalyst poisoning, allowing for low catalyst loadings (as low as 0.1 mol %), fast reaction times, and a wide substrate scope, including heteroaryl chlorides and bromides. nih.govnih.gov The reactions are often performed in aqueous media, enhancing their practicality and environmental friendliness. acs.org
Key Components in Palladium-Catalyzed Cyanation:
Palladium Precatalyst: Pd₂(dba)₃, Pd(OAc)₂, or specialized palladacycles are commonly used. nih.govacs.orgorganic-chemistry.org
Ligand: Electron-rich and sterically demanding phosphine (B1218219) ligands, such as t-Bu₃P, are often employed to facilitate the catalytic cycle. acs.org
Cyanide Source: KCN, Zn(CN)₂, or K₄[Fe(CN)₆] are frequently used. nih.govacs.orgorganic-chemistry.org
Solvent: Solvents like dioxane, acetonitrile, or aqueous mixtures are common. nih.govacs.org
A general procedure involves combining the aryl bromide, palladium precatalyst, ligand, and cyanide source in a suitable solvent and heating the mixture, often under an inert atmosphere. nih.gov Recent advancements have enabled these reactions to proceed at temperatures ranging from room temperature to 40 °C for a wide range of substrates. acs.org
| Catalyst System | Cyanide Source | Key Features | Reference |
| Palladacycle/Dioxane/Water | K₄[Fe(CN)₆]·3H₂O | Low catalyst loading, fast reaction, wide scope. | nih.govnih.gov |
| Pd₂(dba)₃ / t-Bu₃P / Acetonitrile | KCN (promoted by Bu₃SnCl) | Low catalyst loading, mild conditions. | acs.org |
| Pd/C | K₄[Fe(CN)₆] | Applicable to various aryl bromides and activated chlorides. | organic-chemistry.org |
| Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | Practical and efficient for aryl bromides. | organic-chemistry.org |
N-Heterocyclic Carbene-Catalyzed Benzannulation Approaches
A modern and conceptually different approach to constructing substituted benzonitriles involves building the aromatic ring itself, a process known as benzannulation. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating such transformations. acs.orgnih.gov These methods offer an alternative to the traditional strategy of functionalizing a pre-existing benzene core. acs.org
NHC-catalyzed benzannulation protocols typically involve a [4+2] or [3+3] cycloaddition strategy, assembling the benzonitrile framework from acyclic precursors. acs.orgacs.org For example, a reported NHC-catalyzed [4+2] benzannulation assembles the benzonitrile framework using readily available starting materials. acs.org While these methods provide a novel disconnection for retrosynthetic analysis, their application to produce a specifically substituted pattern like this compound would depend on the availability of appropriately substituted acyclic precursors.
The general mechanism of NHC catalysis often involves the generation of a reactive intermediate, such as a Breslow intermediate, through the reaction of the NHC with an aldehyde or another carbonyl compound. beilstein-journals.org This intermediate then participates in a cascade of reactions to build the aromatic ring. These reactions are valued for their potential to be environmentally friendly and to offer unique regioselectivity control. acs.org
| NHC-Catalyzed Reaction | Description | Reference |
| [4+2] Benzannulation | Assembles the benzonitrile framework from acyclic precursors. | acs.orgacs.org |
| Three-Component Reaction | Synthesis of multi-substituted benzenes from a ketone, acetylenedicarboxylate, and enal. | nih.gov |
Other Synthetic Pathways to Substituted Benzonitriles Applicable to the Compound
Beyond the primary methods described above, several other synthetic strategies for producing substituted benzonitriles could be adapted for the synthesis of this compound.
Nucleophilic Aromatic Substitution of a Nitro Group: In certain substrates, a nitro group can be displaced by a nucleophile. The synthesis of ortho-substituted benzonitriles has been achieved by the displacement of a nitro group from o-nitrobenzonitriles using various nucleophiles, including cyanide. acs.org This route would necessitate the synthesis of a precursor like 3-bromo-2-methyl-6-nitrobenzonitrile.
From Substituted Benzaldehydes: A well-established route to benzonitriles is the conversion of a benzaldehyde (B42025) to an aldoxime, followed by dehydration. rsc.org This two-step, one-pot process can be catalyzed by various reagents. rsc.org For the target compound, this would require the prior synthesis of 6-Amino-3-bromo-2-methylbenzaldehyde.
Palladium-Catalyzed Decarbonylative Cyanation: A more recent innovation is the direct conversion of benzoic acids to benzonitriles. This palladium-catalyzed decarbonylative cyanation uses a cyanating agent like trimethylsilyl (B98337) cyanide (TMSCN) to transform a carboxylic acid group into a nitrile. organic-chemistry.org This method offers high atom economy and could be applied to 6-Amino-3-bromo-2-methylbenzoic acid, a known compound. organic-chemistry.orgnih.gov
Conversion of Pyridines: A novel three-step strategy involves the conversion of pyridines into benzonitriles. The process begins with pyridine (B92270) N-oxidation, followed by photochemical deconstruction to a nitrile-containing butadiene, which then undergoes a Diels-Alder reaction to form the benzonitrile ring. bris.ac.uk While a powerful tool for diversification, this may be a less direct route to the specific target molecule.
Chemical Reactivity and Transformation Studies of 6 Amino 3 Bromo 2 Methylbenzonitrile
Reactivity of the Amino Group
The amino group in 6-Amino-3-bromo-2-methylbenzonitrile is a primary aromatic amine, which dictates a significant portion of the molecule's reactivity, particularly in electrophilic substitutions and diazotization reactions.
Electrophilic Aromatic Substitution on Amino-Substituted Benzonitriles
The benzene (B151609) ring of this compound is substituted with three distinct groups: an amino (-NH₂), a bromo (-Br), and a methyl (-CH₃) group, alongside the benzonitrile's cyano (-CN) group. The outcome of electrophilic aromatic substitution (EAS) on this molecule is determined by the cumulative directing and activating or deactivating effects of these substituents. masterorganicchemistry.com
Activating and Directing Effects : The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. The methyl group is a weakly activating group and also an ortho-, para-director.
Deactivating and Directing Effects : The bromo group is a deactivating group but an ortho-, para-director. The cyano group is a strong deactivating group and a meta-director.
In this compound, the positions ortho and para to the strongly activating amino group are positions 5 and 1 (ipso to the methyl group), and 3 (ipso to the bromo group) respectively. The positions meta to the deactivating cyano group are positions 3 and 5. The directing effects of the amino, methyl, and bromo groups reinforce substitution at position 5. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the amino group and meta to the cyano group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com Due to the presence of the strongly activating amino group, these reactions often proceed under milder conditions. However, the amino group can be protonated under strongly acidic conditions (as in nitration or sulfonation), forming an ammonium (B1175870) (-NH₃⁺) group, which is a deactivating meta-director. To avoid this and to control the reaction, the amino group is often protected, for instance, by acetylation to form an amide. youtube.com
Diazotization Reactions and Transformations of Diazonium Salts
The primary aromatic amino group of this compound can be converted into a diazonium salt. This transformation, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). libretexts.orgmasterorganicchemistry.com The resulting aryl diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com
The diazonium salt of this compound can undergo a variety of subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring. libretexts.orgyoutube.com
Key Transformations of the Diazonium Salt:
| Reaction Name | Reagent(s) | Product Functional Group |
| Sandmeyer Reaction | CuCl / HCl | -Cl |
| Sandmeyer Reaction | CuBr / HBr | -Br |
| Sandmeyer Reaction | CuCN / KCN | -CN |
| Schiemann Reaction | HBF₄, then heat | -F |
| Gattermann Reaction | Cu powder / HBr | -Br |
| Hydroxylation | H₂O, H₂SO₄, heat | -OH |
| Reduction | H₃PO₂ | -H |
These reactions provide powerful methods for further functionalizing the this compound core structure after converting the amino group into a versatile diazonium intermediate. For example, a deaminative cyanation can be achieved to introduce another nitrile group. acs.org
Reactivity of the Bromine Substituent
The bromine atom at the C3 position serves as a key handle for introducing molecular diversity through substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom on this compound is generally difficult due to the electron-rich nature of the aromatic ring. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the cyano group is meta to the bromine, providing only moderate activation. However, substitution can be achieved under specific conditions, for instance, using strong bases or through metal-catalyzed processes.
Cross-Coupling Reactivity (e.g., Suzuki, Sonogashira, Negishi)
The bromine atom on the benzonitrile (B105546) ring is well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.gov
Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. The reaction is tolerant of many functional groups, including the unprotected amino group on the aniline (B41778) substrate. nih.govresearchgate.net
Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.orgorganic-chemistry.org It is a highly efficient method for constructing aryl-alkyne linkages. Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org
Negishi Coupling : This reaction involves the coupling of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.gov The Negishi coupling is known for its high functional group tolerance and reactivity.
Below is a table summarizing the cross-coupling reactivity of aryl bromides like this compound.
| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) | Aryl-Aryl, Aryl-Alkyl, etc. |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl-Alkyne |
| Negishi | R-ZnX | Pd or Ni catalyst | Aryl-Alkyl, Aryl-Aryl, etc. |
Formation and Reactivity of Organometallic Intermediates (e.g., Lithiated Species, Grignard Reagents)
The bromine atom can be used to generate organometallic intermediates, which are powerful nucleophiles capable of reacting with a wide range of electrophiles.
Lithiated Species : Organolithium reagents can be formed from this compound via metal-halogen exchange, typically by treatment with an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures. The presence of the acidic protons on the amino group would require protection or the use of excess alkyllithium reagent. The resulting lithiated species is a potent nucleophile.
Grignard Reagents : The formation of a Grignard reagent (ArMgBr) by reacting this compound with magnesium metal (Mg) can be challenging due to the presence of the amino group, which can react with the Grignard reagent once formed. Protection of the amino group is often necessary to achieve a successful transformation.
Once formed, these organometallic intermediates can react with various electrophiles to introduce new functional groups.
Reactions of Organometallic Intermediates:
| Electrophile | Reagent | Product |
| Carbon dioxide | CO₂, then H₃O⁺ | Carboxylic acid |
| Aldehydes/Ketones | RCHO / RCOR', then H₃O⁺ | Secondary/Tertiary alcohol |
| Esters | RCOOR', then H₃O⁺ | Tertiary alcohol |
| Nitriles | R'CN, then H₃O⁺ | Ketone |
Reactivity of the Nitrile Group
The nitrile group (–C≡N) is a key functional group that undergoes a variety of chemical transformations. Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org
Nucleophilic Additions to the Cyano Moiety
The triple bond of the nitrile group can be attacked by nucleophiles in a reaction analogous to the nucleophilic addition to a carbonyl group. libretexts.org This reactivity is fundamental to many of the transformations involving this compound. For instance, organometallic reagents like Grignard and organolithium compounds can add to the nitrile to form ketones after hydrolysis. chemistrysteps.com Similarly, reduction with reagents like lithium aluminum hydride (LiAlH₄) proceeds via nucleophilic addition of a hydride ion to the carbon of the nitrile group, ultimately yielding a primary amine. libretexts.orgchemistrysteps.com
The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon atom, leading to the formation of an imine anion intermediate. This intermediate can then be protonated or undergo further reaction depending on the specific reagents and conditions used. libretexts.orgchemistrysteps.com
Hydrolysis and Related Transformations of Nitriles
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.com This two-step process first involves the conversion of the nitrile to an amide intermediate, which is then further hydrolyzed. chemistrysteps.com
Under acidic conditions, the nitrogen atom of the nitrile is protonated, which activates the triple bond for nucleophilic attack by water. This leads to the formation of an imidic acid intermediate that tautomerizes to the corresponding amide. chemistrysteps.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an intermediate that, after protonation, also yields the amide. chemistrysteps.com The resulting 6-amino-3-bromo-2-methylbenzoic acid is a valuable synthetic intermediate. nih.govsigmaaldrich.combldpharm.com
| Reaction | Reagents and Conditions | Product |
| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 6-Amino-3-bromo-2-methylbenzoic acid |
| Base-catalyzed Hydrolysis | OH⁻, H₂O, heat | 6-Amino-3-bromo-2-methylbenzoate salt |
Cyclization and Annulation Reactions
The strategic placement of the amino, bromo, and nitrile groups on the benzonitrile core allows for a variety of cyclization reactions, leading to the formation of fused heterocyclic ring systems.
Intramolecular Cyclization Pathways
While direct intramolecular cyclization of this compound itself is not extensively documented in the provided search results, the reactivity of its derivatives highlights the potential for such transformations. For example, α-aminonitriles, which share the aminonitrile structural motif, can undergo intramolecular additions to form heterocyclic structures. thieme-connect.de The presence of the bromine atom also introduces the possibility of intramolecular reactions involving its displacement by a nucleophilic center within the same molecule, a common strategy in heterocyclic synthesis.
Formation of Heterocyclic Ring Systems (e.g., Quinazolines)
A significant application of this compound and related 2-aminobenzonitriles is in the synthesis of quinazolines, a class of bicyclic heterocyclic compounds with a wide range of biological activities. nih.govptfarm.pl These syntheses often involve the reaction of the 2-aminobenzonitrile (B23959) with an aldehyde or another carbonyl-containing compound. nih.gov
One common method involves a palladium-catalyzed, three-component tandem reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid to produce diverse quinazolines. organic-chemistry.org Another approach utilizes a copper-catalyzed reaction of 2-aminobenzonitriles with aldehydes and alcohols to form functionalized quinazolines. nih.gov The reaction mechanism often involves the initial formation of an imine or a related intermediate from the reaction of the amino group and the aldehyde, followed by cyclization involving the nitrile group.
| Reactants | Catalyst/Reagents | Product Type |
| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | Substituted Quinazolines organic-chemistry.org |
| 2-Aminobenzonitriles, Aldehydes, Alcohols | Copper catalyst | Functionalized Quinazolines nih.gov |
| 2-Alkylamino benzonitriles, Organometallic reagents | Iron catalyst | Quinazolines organic-chemistry.org |
The resulting quinazoline (B50416) derivatives often retain the bromine atom, which can be further functionalized, adding to the synthetic utility of the starting material. The formation of these heterocyclic systems underscores the importance of this compound as a building block in medicinal and materials chemistry.
Advanced Spectroscopic Characterization of 6 Amino 3 Bromo 2 Methylbenzonitrile and Analogs
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the specific bonds and functional groups present, offering a molecular fingerprint.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For aromatic compounds like 6-Amino-3-bromo-2-methylbenzonitrile, the FTIR spectrum reveals key features of its substituted benzene (B151609) ring and nitrile group.
Table 1: FTIR Spectral Data for 2-Amino-5-bromobenzonitrile (B185297)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3470 - 3350 | Strong, Broad | N-H Stretching (Amino group) |
| 2225 - 2215 | Strong, Sharp | C≡N Stretching (Nitrile group) |
| 1620 - 1580 | Medium-Strong | C=C Stretching (Aromatic ring) |
| 1500 - 1400 | Medium | C-H Bending (Aromatic) |
| 1350 - 1250 | Medium | C-N Stretching (Aromatic amine) |
| ~820 | Strong | C-H Out-of-plane Bending |
| < 800 | Weak | C-Br Stretching |
Data sourced from spectral information for the analog 2-Amino-5-bromobenzonitrile. nih.gov
For this compound, one would expect to see additional bands corresponding to the C-H stretching and bending vibrations of the methyl group, typically appearing around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of substituted benzonitriles, FT-Raman is effective for characterizing the C≡N and aromatic ring vibrations.
Experimental FT-Raman data for this compound is not widely published. However, based on studies of similar benzonitrile (B105546) derivatives, certain characteristic Raman shifts can be predicted. The nitrile (C≡N) stretching vibration, which is often weak in the FTIR spectrum of benzonitriles, typically exhibits a strong and sharp band in the FT-Raman spectrum in the region of 2240-2220 cm⁻¹. The aromatic ring stretching vibrations also give rise to prominent bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used in organic chemistry.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.
Specific ¹H NMR data for this compound is not available. However, analysis of the closely related analog, 2-Amino-5-bromobenzonitrile , provides a basis for predicting the spectrum. chemicalbook.com For this compound, the spectrum would be expected to show signals for the aromatic protons, the amino protons, and the methyl protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Aromatic H |
| ~6.8 | d | 1H | Aromatic H |
| ~4.5 | br s | 2H | -NH₂ |
| ~2.4 | s | 3H | -CH₃ |
Assignments are predictive and based on the analysis of analogous structures.
The aromatic protons would likely appear as doublets due to coupling with each other. The amino protons typically appear as a broad singlet, and the methyl protons as a sharp singlet.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.
As with ¹H NMR, specific ¹³C NMR data for this compound is not readily found. By examining the structure and data from analogs such as 2-Amino-5-bromobenzonitrile, a predicted spectrum can be outlined. researchgate.net
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-NH₂ |
| ~135 | C-Br |
| ~132 | Aromatic CH |
| ~120 | Aromatic CH |
| ~118 | C≡N |
| ~115 | C-CN |
| ~100 | C-CH₃ |
| ~20 | -CH₃ |
Assignments are predictive and based on the analysis of analogous structures.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
A patent describing the synthesis of this compound reports key mass spectral peaks. google.com The presence of bromine is characteristically indicated by a pair of molecular ion peaks (M and M+2) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 198 | [M+2]⁺ Molecular ion with ⁸¹Br |
| 196 | [M]⁺ Molecular ion with ⁷⁹Br |
| 168, 166 | Loss of HCN |
| 125, 123 | Loss of Br |
Data sourced from patent information. google.com
The fragmentation pattern provides evidence for the presence of the bromine atom and the nitrile group.
Electronic Spectroscopy
Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission techniques, provides valuable information about the electronic transitions within a molecule. These transitions are influenced by the molecular structure, substituent groups, and the surrounding solvent environment.
UV-Vis spectroscopy is a key technique for characterizing the electronic absorption properties of aromatic compounds. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aminobenzonitrile derivatives, the spectra are typically characterized by π → π* and n → π* transitions. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the benzene ring. analis.com.my
Table 1: UV-Vis Absorption Data for Analogs of this compound
| Compound | Solvent | λmax (nm) | Reference |
| 2-Amino-5-bromobenzophenone (B122471) | Not Specified | 237, 390 | caymanchem.com |
| 2-Amino-4-chlorobenzonitrile | Ethanol | Not Specified (π → π* and n → π* transitions observed) | analis.com.my |
| 4-Aminobenzonitrile (B131773) | 1,2-dichloroethane | Temperature-dependent shifts observed | acs.org |
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is particularly sensitive to the molecule's electronic structure and its environment. Aminobenzonitrile derivatives are known for their interesting fluorescence properties, often exhibiting solvatochromism, where the emission wavelength changes with solvent polarity. rsc.orgnih.gov This phenomenon is often attributed to intramolecular charge transfer (ICT) from the amino group to the benzonitrile moiety in the excited state. cambridge.org
Specific fluorescence emission data for this compound is not available. However, studies on various amino-substituted naphthalimides demonstrate that their emission spectra shift significantly with solvent polarity. rsc.org For example, some derivatives show a red-shift in their fluorescence with increasing solvent polarity. nih.gov The fluorescence quantum yields of these compounds can also be highly dependent on the solvent, with some compounds being strongly emissive in nonpolar solvents and weakly emissive in polar ones. nih.gov This behavior is often linked to the stabilization of the charge-transfer excited state in polar environments, which can lead to non-radiative decay pathways. rsc.org The study of solvent effects on the fluorescence of naphthylamines and aminobenzoic acids has also highlighted the significant role of hydrogen bonding in influencing the emission spectra. consensus.app
Table 2: General Fluorescence Characteristics of Aminobenzonitrile Analogs
| Compound Family | Observed Phenomenon | Influencing Factors | References |
| Amino-substituted naphthalimides | Solvatochromism (emission color varies with solvent) | Solvent polarity | rsc.org |
| Piperidine-substituted naphthalimides | Emission intensity and lifetime decrease with increasing solvent polarity | Solvent polarity, hydrogen bonding | nih.gov |
| Aminobenzonitriles | Intramolecular Charge Transfer (ICT) | Solvent polarity, molecular structure | cambridge.org |
X-ray Crystallography and Diffraction Studies
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. berkeley.edu This information is fundamental to understanding a molecule's physical and chemical properties.
Table 3: Crystallographic Data for 4-Aminobenzonitrile (Analog)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic (at ambient pressure) | researchgate.net |
| Space Group | Pca21 (at ambient pressure) | researchgate.net |
| a (Å) | 8.589 | researchgate.net |
| b (Å) | 6.023 | researchgate.net |
| c (Å) | 12.358 | researchgate.net |
| Key Interactions | N–H⋯N hydrogen bonds | researchgate.net |
Powder X-ray Diffraction (PXRD) for Crystalline Forms
Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample and to identify different crystalline forms or polymorphs. libretexts.orgwikipedia.org The diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for a particular crystalline solid. wikipedia.org While a specific PXRD pattern for this compound is not available, the technique is widely applied to characterize aromatic compounds and their derivatives. cambridge.orgacs.org For instance, PXRD has been used to study the crystal structure of polyaniline and its substituted derivatives, revealing how substituents affect the crystal symmetry and molecular arrangement. researchgate.net It is also a key tool for identifying different polymorphs of a compound, which can have distinct physical properties. nih.gov The technique is non-destructive and can be performed on powdered or microcrystalline samples. wikipedia.org
Correlation of Spectroscopic Data with Theoretical Predictions
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are increasingly used to complement and interpret experimental spectroscopic data. researchgate.netacs.org These computational methods can predict molecular geometries, vibrational frequencies, and electronic absorption spectra.
For benzonitrile and its derivatives, DFT calculations have been successfully employed to simulate UV-Vis spectra. nih.gov Time-dependent DFT (TD-DFT) is a common method for calculating excited-state properties and predicting electronic transitions. youtube.comyoutube.comyoutube.com For example, a study on 3-aminobenzonitrile (B145674) used ab initio quantum chemical methods to calculate its geometry and vibrational wavenumbers, which showed good agreement with experimental data. researchgate.net Similarly, the electronic absorption spectra of alkyl xanthines have been investigated using molecular orbital computations to assign the observed transitions. nih.gov
In the case of 2-amino-4-chlorobenzonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level were used to optimize the geometry and investigate its electronic properties, providing insights that complement the experimental UV-Vis and FTIR data. analis.com.my Anharmonic computations using generalized second-order vibrational perturbation theory (GVPT2) have also shown remarkable accuracy in predicting the infrared spectra of benzonitrile, which is crucial for identifying such molecules in various environments. frontiersin.org These theoretical approaches can be invaluable for understanding the structure-property relationships of compounds like this compound, especially when experimental data is scarce.
Computational and Theoretical Chemistry Studies of 6 Amino 3 Bromo 2 Methylbenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. A common approach involves using a hybrid functional, such as B3LYP, which combines elements of Hartree-Fock theory with density functional approximations. This is typically paired with a basis set, like 6-311++G(d,p), which describes the atomic orbitals used in the calculation. researchgate.net
For 6-Amino-3-bromo-2-methylbenzonitrile, a DFT-based geometry optimization would be the first step. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy structure. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. It is expected that the benzene (B151609) ring will be largely planar, though minor distortions may occur due to the steric and electronic effects of the substituents. The amino group's hydrogen atoms and the methyl group's hydrogen atoms will have specific orientations relative to the ring.
The electronic structure, also obtainable from DFT calculations, reveals how electrons are distributed within the molecule. This is crucial for understanding the molecule's chemical behavior.
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the excited states of molecules. nih.gov By calculating the energy difference between the ground state and various excited states, TD-DFT can simulate the molecule's UV-Vis absorption spectrum. ijcce.ac.ir
The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a molecule like this compound, these transitions are typically from π to π* orbitals within the aromatic system. The presence of both electron-donating and electron-withdrawing groups is likely to lead to intramolecular charge transfer (ICT) character in some of these transitions. nih.govbanglajol.info The solvent environment can also be modeled in TD-DFT calculations, as it is known to influence electronic transitions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital with the highest energy that is occupied by electrons and acts as an electron donor. The LUMO is the orbital with the lowest energy that is unoccupied and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitrile group and the aromatic ring. The presence of these varied functional groups is expected to result in a relatively small HOMO-LUMO gap, indicative of a reactive species with potential for interesting electronic applications. banglajol.info
Table 1: Expected Frontier Molecular Orbital Energies for this compound (based on analogous compounds)
| Parameter | Expected Value (eV) |
|---|---|
| EHOMO | -5.5 to -6.5 |
| ELUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 3.5 to 4.5 |
Note: These values are estimations based on DFT calculations of similarly substituted benzonitrile (B105546) derivatives found in the literature.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. ijcce.ac.ir It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the nitrile group and potentially the bromine atom due to its lone pairs. The hydrogen atoms of the amino group would exhibit a positive potential, making them potential sites for hydrogen bonding. The aromatic ring itself would display a complex potential landscape influenced by all the substituents.
Reactivity Descriptors
From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability.
Table 2: Calculated Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
These descriptors, derived from the fundamental electronic structure, provide a comprehensive picture of the chemical nature of this compound, allowing for predictions of its behavior in chemical reactions. A lower hardness and higher softness value would suggest a more reactive molecule.
Spectroscopic Property Simulations
Computational methods are widely used to simulate and help interpret experimental spectra. yale.edu These simulations provide valuable insights into the molecule's structure and vibrational modes.
Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule. orientjchem.org These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. By comparing the calculated FTIR and Raman spectra with experimental data, a detailed assignment of the observed spectral bands can be achieved. For this compound, characteristic vibrations would include N-H stretching of the amino group, C≡N stretching of the nitrile group, and various vibrations associated with the substituted benzene ring.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. It calculates the energies of electronic transitions, which correspond to the absorption of light. This can help in understanding the electronic structure and the nature of the orbitals involved in the transitions.
Gauge-Including Atomic Orbital (GIAO) is a widely used method for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These theoretical spectra are invaluable for assigning peaks in experimental NMR data and confirming the molecular structure.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. numberanalytics.com This method is particularly useful for analyzing intermolecular interactions. acs.org
NBO analysis quantifies donor-acceptor interactions, which are crucial for understanding phenomena like hydrogen bonding and other non-covalent interactions. It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In the context of this compound, NBO analysis could be used to study how the molecule interacts with solvent molecules or a biological receptor, identifying the key donor (e.g., the lone pair on the amino nitrogen) and acceptor sites.
Molecular Modeling and Docking Studies (focused on computational methodology)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This method is fundamental in structure-based drug design. nih.gov
The general methodology for a docking study involving a small molecule like this compound would involve the following steps:
Preparation of the Receptor: The 3D structure of the target protein is obtained, often from a database like the Protein Data Bank. Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. rsc.org
Preparation of the Ligand: The 3D structure of the ligand (this compound) is generated and its energy is minimized to obtain a stable conformation.
Docking Simulation: A docking program (e.g., AutoDock, FlexX) systematically samples a large number of possible conformations and orientations (poses) of the ligand within the binding site of the receptor. nih.gov
Scoring and Analysis: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic interactions, that stabilize the ligand-receptor complex. brylinski.org
This computational approach allows researchers to hypothesize how a molecule might interact with a biological target, guiding further experimental studies. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aniline (B41778) |
Applications As a Building Block in Organic Synthesis
Synthesis of Complex Organic Molecules
The trifunctional nature of 6-amino-3-bromo-2-methylbenzonitrile makes it an exemplary starting material for the synthesis of complex organic molecules, particularly those with significant biological activity. The strategic placement of the amino, bromo, and cyano groups allows for sequential and site-selective reactions, enabling the construction of intricate molecular frameworks.
Research has demonstrated the utility of the closely related 3-bromo-2-methylbenzonitrile (B1292480) core in the synthesis of potent and selective drug candidates. For instance, this scaffold is a key component in the creation of dual A2A/A2B adenosine (B11128) receptor antagonists, which are under investigation for cancer immunotherapy. Current time information in Pasuruan, ID. In these syntheses, the benzonitrile (B105546) portion of the molecule is crucial for binding interactions within the receptor's active site, while the bromo- and amino- (or a precursor) functionalities serve as handles for constructing larger, more complex structures. Current time information in Pasuruan, ID.
Similarly, related bromo-benzonitrile structures are pivotal in synthesizing inhibitors for critical cellular signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer. researchgate.net The synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate for quinoline-based PI3K/mTOR inhibitors, highlights how bromo-aromatic compounds can be elaborated into complex, multi-ring systems with therapeutic potential. researchgate.net
Construction of Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound is an excellent precursor for their construction. The amino and nitrile groups can react intramolecularly or with external reagents to form a variety of heterocyclic rings.
A prominent example is the use of the methylbenzonitrile core in the synthesis of molecules containing pyrimidine (B1678525) and triazole rings. Current time information in Pasuruan, ID. In a multi-step synthesis of dual A2A/A2B adenosine receptor antagonists, a 3-bromo-2-methylbenzonitrile derivative undergoes a Suzuki coupling, followed by a Sonogashira cross-coupling and subsequent cyclization to form a triazole ring. Current time information in Pasuruan, ID. This demonstrates the capacity of the building block to participate in a sequence of metal-catalyzed reactions to build complex heterocyclic systems.
Furthermore, the general class of α-aminonitriles is well-established as a precursor for five-membered heterocycles. uni.lu The inherent bifunctionality, with a nucleophilic amino group and an electrophilic cyano group, is ideal for synthesizing rings like imidazoles and oxazoles. uni.lu The reactivity of this compound is also leveraged in the synthesis of thiazolo[3,2-alpha]benzimidazole derivatives, which have shown promising biological activities. bldpharm.com The presence of the bromine atom offers an additional site for modification, allowing these synthesized heterocycles to be further functionalized.
| Heterocyclic System | Synthetic Utility | Key Reactions |
| Pyrimidines | Core of A2A/A2B adenosine receptor antagonists | Suzuki Coupling |
| Triazoles | Linker in bioactive compounds | Sonogashira Coupling, Azide-Alkyne Cycloaddition |
| Thiazolo[3,2-a]benzimidazoles | Scaffold for biologically active agents | Cyclization, Bromination |
| Imidazoles/Oxazoles | General synthesis from α-aminonitriles | Intramolecular Cyclization |
Preparation of Functional Materials (e.g., Liquid Crystals, Organic Light-Emitting Diodes, Dyes)
The unique electronic and structural properties of substituted benzonitriles make them attractive components for functional materials. While direct applications of this compound are not extensively documented, the utility of its core structural motifs—benzonitrile, aniline (B41778), and bromo-aromatic—is well-established in materials science.
Liquid Crystals: The benzonitrile group is a common feature in liquid crystalline molecules due to its large dipole moment and linear shape, which promote the formation of ordered mesophases. Research on 2,3,4-trihydroxy benzonitrile-based materials shows that the benzonitrile core can be used to create trimeric liquid crystals that exhibit stable nematic phases at room temperature. researchgate.net This indicates the potential of functionalized benzonitriles like this compound to serve as scaffolds for novel liquid crystal designs. researchgate.netmdpi.com
Dyes: The aniline (aminobenzene) moiety is a fundamental component of many synthetic dyes. The amino group can be diazotized and coupled with other aromatic compounds to form intensely colored azo dyes. researchgate.net Furthermore, related compounds like 2-bromo-4-methylbenzonitrile (B184184) are known intermediates in the synthesis of phthalocyanine (B1677752) dyes, which have applications in photoredox reactions. researchgate.net This suggests that this compound could be a valuable precursor for creating new dye molecules, with the bromo- and methyl- groups providing means to tune the color and properties of the final product.
Organic Light-Emitting Diodes (OLEDs): While direct use in OLEDs is not specified, the synthesis of OLED materials often involves the coupling of aryl amines with bromo-aromatics. nih.gov The structure of this compound contains both the nucleophilic amino group and the electrophilic bromo-substituent, making it a potential candidate for participating in the palladium-catalyzed cross-coupling reactions used to build the complex triarylamine structures common in OLED materials. nih.gov
Role in Multi-Step Synthesis of Advanced Intermediates
A key application of this compound is its role as a starting point in the multi-step synthesis of more advanced and complex chemical intermediates. Its multiple reactive sites allow for a planned sequence of reactions, where each functional group is manipulated in a controlled manner to build up molecular complexity.
This is exemplified in the synthesis of kinase inhibitors and receptor antagonists. The synthesis of dual A2A/A2B adenosine receptor antagonists from a 3-bromo-2-methylphenylacetonitrile precursor involves a sequence of steps: borylation, Suzuki coupling, Sonogashira coupling, and azide-alkyne cycloaddition. Current time information in Pasuruan, ID. Each step adds a new layer of functionality, transforming the simple starting material into a highly complex intermediate that is just one or two steps away from the final active pharmaceutical ingredient.
Development of Compound Libraries for Research Purposes
In modern drug discovery and chemical biology, the generation of compound libraries is essential for identifying new lead compounds with desired biological activities. The structure of this compound is ideally suited for the synthesis of such libraries through combinatorial chemistry.
The presence of three distinct functional groups allows for a divergent synthesis approach. Each reactive site—the amino group, the bromo group, and the nitrile group—can be reacted with a different set of reagents. For example:
The amino group can be acylated or sulfonylated with a library of carboxylic acids or sulfonyl chlorides.
The bromo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) with a library of boronic acids, alkenes, or amines.
The nitrile group can be hydrolyzed to a carboxylic acid and then coupled with a library of amines to form amides.
This strategy is exemplified by the successful use of 3-amino-5-hydroxybenzoic acid, a structurally analogous core, to prepare a non-peptide library of over 2000 compounds using solid-phase split/combine synthesis techniques. nih.gov In that work, the amino and hydroxy positions were variably substituted to generate a diverse set of molecules. nih.gov Given its similar trifunctional nature, this compound could serve as an excellent scaffold for generating large and diverse compound libraries, significantly accelerating the discovery of novel bioactive molecules. nih.gov
| Functional Group | Potential Reactions for Library Synthesis |
| Amino (-NH2) | Acylation, Sulfonylation, Reductive Amination |
| Bromo (-Br) | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Heck Reaction |
| Nitrile (-CN) | Hydrolysis to Amide/Carboxylic Acid, Cycloaddition |
Synthesis and Reactivity of Derivatives and Analogs of 6 Amino 3 Bromo 2 Methylbenzonitrile
Systematic Modification of Substituents
The chemical properties of the parent compound can be finely tuned by altering the substituents at various positions on the benzene (B151609) ring. These modifications influence the molecule's steric and electronic characteristics, thereby affecting its reactivity in subsequent chemical transformations.
The bromine atom at the C-3 position can be replaced with other halogens, such as fluorine, chlorine, or iodine, to create a series of halogen analogs. The synthesis of these analogs often involves starting with appropriately substituted precursors. For instance, 2-amino-6-fluorobenzonitrile (B142694) can be prepared by treating 2,6-difluorobenzonitrile (B137791) with ammonia (B1221849), where one of the activated fluorine atoms is displaced. sigmaaldrich.com Similarly, chloro-substituted analogs like 2-amino-5-chloro-3-methylbenzoic acid can be synthesized from 2-amino-3-methylbenzoic acid using reagents like cyanuric chloride. patsnap.com
Table 1: Examples of Halogenated Analogs and Their Synthetic Utility This table is interactive. You can sort and filter the data.
| Halogen Analog Precursor | Key Reaction/Application | Resulting Structure Type |
|---|---|---|
| 2-Amino-6-fluorobenzonitrile | Reaction with ammonia on 2,6-difluorobenzonitrile sigmaaldrich.com | Fluoro-analog of aminobenzonitrile |
| 2-Amino-6-fluorobenzonitrile | Synthesis of novel huprines sigmaaldrich.com | Fluoro-containing tacrine (B349632) relatives |
| Iodo-substituted 2-aminobenzonitriles | Pd-catalyzed tandem reaction with aldehydes and arylboronic acids organic-chemistry.orgnih.gov | Multi-substituted quinazolines |
| Bromo-substituted 2-aminobenzonitriles | Pd-catalyzed tandem reaction with aldehydes and arylboronic acids organic-chemistry.orgnih.gov | Multi-substituted quinazolines |
The amino and methyl groups of the parent compound are also targets for systematic modification. The primary amino group can undergo a variety of reactions, including acylation and alkylation. nih.gov For example, reaction with acetic or succinic anhydrides can convert the amino group into an amide, which alters its electronic influence on the aromatic ring. nih.gov Reductive alkylation can transform the primary amine into a secondary or tertiary amine without changing its charge state. nih.gov
These modifications are crucial for directing the synthesis towards specific heterocyclic systems. The reaction of 2-alkylamino benzonitriles (where the amino group has been modified) with organometallic reagents can produce 2-alkylamino N-H ketimine derivatives, which are precursors to quinazolines via an iron-catalyzed C-H oxidation and intramolecular C-N bond formation. organic-chemistry.org The methyl group at the C-2 position influences the steric environment around the adjacent amino group and can participate in benzylic reactions such as radical halogenation or oxidation under specific conditions. chemistry.coach
Ring System Expansion and Contraction
The benzonitrile (B105546) core can be elaborated into larger, fused heterocyclic systems, which constitutes a form of ring system expansion. A prominent example is the synthesis of quinazolines and their derivatives. nih.govnih.gov Starting from 2-aminobenzonitriles, a variety of methods can be employed to construct the fused pyrimidine (B1678525) ring. One sustainable approach involves a ruthenium(II)-catalyzed tandem reaction with an alcohol-water system to produce quinazolinones in high yields. rsc.org Other methods include palladium-catalyzed reactions that tolerate a range of functional groups, allowing for the creation of complex quinazoline (B50416) structures. organic-chemistry.orgnih.gov
Beyond fusion with six-membered rings, other heterocyclic systems can be accessed. The reaction of 2-aminobenzonitriles can lead to the formation of pyridopyrimidines, another important class of fused heterocycles. nih.govmdpi.com More direct ring expansion of the benzene ring itself has been explored theoretically. Computational studies show that C-phenylnitrile imines, which can be derived from benzonitriles, may undergo a ring expansion to form 1-diazenyl-1,2,4,6-cycloheptatetraenes, representing an expansion from a six- to a seven-membered ring system. nih.gov Such reactions offer pathways to unusual molecular scaffolds that are not readily accessible through other means.
Comparative Reactivity Studies of Analogs
The reactivity of 6-amino-3-bromo-2-methylbenzonitrile analogs is highly dependent on the nature and position of their substituents. Comparative studies reveal how different functional groups modulate the molecule's behavior in chemical reactions.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have predictable effects on the reactivity of the aromatic ring towards electrophilic substitution. lumenlearning.comlibretexts.org Activating groups like amino (-NH2) and methyl (-CH3) increase the electron density of the ring, making it more nucleophilic and accelerating reactions with electrophiles. lumenlearning.comlibretexts.org Conversely, deactivating groups like nitro (-NO2) or cyano (-CN) withdraw electron density, slowing these reactions. lumenlearning.com
More specific reactivity comparisons have been conducted in the context of organometallic chemistry. A study on the oxidative addition of zerovalent nickel to the C–CN bond of substituted benzonitriles provides quantitative insight. utrgv.eduacs.org The study compared analogs with electron-withdrawing trifluoromethyl (-CF3) groups and electron-donating methyl (-CH3) groups. The results showed that the C–CN oxidative addition product was stabilized by the electron-withdrawing CF3 group and destabilized by the electron-donating CH3 group. acs.org This highlights the strong dependence of the reaction's thermodynamics on the electronic properties of the substituents.
Table 2: Comparative Stabilization Energies in Ni-Catalyzed C-CN Bond Activation This table is interactive. You can sort and filter the data.
| Substituent | Position | Stabilization/Destabilization Effect (kcal/mol) | Reference |
|---|---|---|---|
| Fluoro (-F) | ortho | -6.6 (per ortho-F) | acs.org |
| Fluoro (-F) | meta | -1.8 (per meta-F) | acs.org |
| Trifluoromethyl (-CF3) | ortho | -7.4 | acs.org |
| Trifluoromethyl (-CF3) | meta | -2.0 (per meta-CF3) | acs.org |
Influence of Substituent Position on Reactivity and Electronic Properties
The position of a substituent on the benzene ring—ortho, meta, or para—profoundly influences the molecule's reactivity and electronic properties through a combination of inductive and resonance effects. lumenlearning.comstpeters.co.in The Hammett equation provides a quantitative framework for understanding these effects for meta and para substituents by correlating reaction rates and equilibrium constants. wikipedia.orglibretexts.org
Substituents are characterized by a substituent constant (σ), which reflects their electron-donating or electron-withdrawing ability. libretexts.org
Inductive Effect: This is the through-bond polarization caused by the electronegativity difference between a substituent and the ring carbon. Most heteroatom-based substituents (e.g., halogens, oxygen, nitrogen) are inductively electron-withdrawing. lumenlearning.com
Resonance Effect: This involves the delocalization of π-electrons or lone pairs between the substituent and the aromatic ring. Groups like -NH2 and -OH are strong resonance electron donors (+R effect), while groups like -NO2 and -CN are resonance electron withdrawers (-R effect). stpeters.co.in
The net effect on reactivity depends on the balance of these two factors, which varies with position. For example, an amino group is an activating, ortho-para director because its strong +R effect, which enriches the ortho and para positions with electron density, outweighs its -I (inductive) effect. libretexts.org
The position of the substituent is critical. A study on the oxidative addition of nickel to fluorinated benzonitriles demonstrated a significantly stronger stabilizing effect for an ortho-fluoro substituent (-6.6 kcal/mol) compared to a meta-fluoro substituent (-1.8 kcal/mol). acs.org This "ortho effect" suggests that proximity to the reaction center can lead to interactions not captured by simple Hammett parameters for meta and para positions. Theoretical calculations on substituted benzonitriles confirm that varying substituent positions leads to different geometrical characteristics and regular variations in electronic properties. pku.edu.cnpku.edu.cn
Table 3: Selected Hammett Substituent Constants (σ) This table is interactive. You can sort and filter the data.
| Substituent | σ (meta) | σ (para) | Dominant Electronic Effect |
|---|---|---|---|
| -NH2 | -0.16 | -0.66 | Strong resonance donor |
| -OH | +0.12 | -0.37 | Strong resonance donor, inductive withdrawer |
| -CH3 | -0.07 | -0.17 | Weak inductive/hyperconjugation donor |
| -F | +0.34 | +0.06 | Strong inductive withdrawer, moderate resonance donor |
| -Cl | +0.37 | +0.23 | Strong inductive withdrawer, weak resonance donor |
| -Br | +0.39 | +0.23 | Strong inductive withdrawer, weak resonance donor |
| -I | +0.35 | +0.18 | Strong inductive withdrawer, weak resonance donor |
| -CN | +0.56 | +0.66 | Strong inductive and resonance withdrawer |
Mechanistic Investigations of Reactions Involving 6 Amino 3 Bromo 2 Methylbenzonitrile
Studies on Reaction Pathways and Intermediates
The reaction pathways involving 6-Amino-3-bromo-2-methylbenzonitrile are diverse, with the formation of distinct intermediates depending on the reaction type. Two major reaction classes for this substrate are palladium-catalyzed cross-coupling reactions and cyclization reactions to form quinazolines.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This step is often the rate-determining step in the catalytic cycle and results in the formation of a Pd(II) intermediate. libretexts.org For this compound, this intermediate would be a bromopalladium(II) complex. Subsequent transmetalation with an organoboron reagent and reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org
Cyclization reactions to form quinazoline (B50416) derivatives represent another important pathway. For instance, the synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones can proceed through the formation of a 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate. This intermediate is formed by the condensation of the corresponding 5-bromoanthranilic acid (derived from the hydrolysis of the nitrile group and subsequent reactions) with an acylating agent like acetic anhydride. nih.gov The benzoxazinone (B8607429) then reacts with a substituted aniline (B41778) in a refluxing solvent, leading to the final quinazolinone product. nih.gov
In the synthesis of other quinazoline derivatives, such as 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, the key intermediate is formed from the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate. nih.gov These examples highlight that the reaction pathway and the nature of the intermediates are highly dependent on the chosen reagents and reaction conditions.
A potential, though less direct, reaction pathway for the amino group involves its conversion to a diazonium salt. These fleeting intermediates are highly reactive and can undergo various transformations, such as deaminative cyanation, as has been reported for other anilines. acs.org
Kinetic and Thermodynamic Analysis of Transformations
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the available literature. However, general principles from related systems can provide insight.
For Suzuki-Miyaura cross-coupling reactions , the kinetics are influenced by several factors including the nature of the palladium catalyst, the ligands, the base, and the solvent. The oxidative addition step is typically the slowest step, and its rate is dependent on the nature of the aryl halide, with reactivity generally following the trend I > Br > Cl. libretexts.org A study on a palladium-based electride material (Y3Pd2) as a catalyst for a Suzuki coupling reaction reported an activation energy (Ea) of 48.4 kJ mol⁻¹. researchgate.net While this is for a different specific reaction, it provides an indication of the energy barrier that might be expected.
In cyclization reactions , the kinetics are often controlled by the reaction temperature and the presence of catalysts. For example, the synthesis of quinazolinones from anthranilic acid derivatives often requires elevated temperatures (reflux conditions) to proceed at a reasonable rate. nih.govnih.gov The thermodynamic driving force for these reactions is the formation of the stable, aromatic quinazoline ring system.
Elucidation of Catalytic Cycles
The most relevant catalytic cycle involving this compound is the Suzuki-Miyaura cross-coupling . The generally accepted mechanism is depicted below:
Oxidative Addition: A catalytically active Pd(0) species reacts with this compound to form a Pd(II) intermediate.
Transmetalation: The organopalladium(II) complex reacts with an organoboron compound (e.g., a boronic acid activated by a base) to form a new diorganopalladium(II) complex, transferring the organic group from boron to palladium.
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The general catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established process in organic chemistry. libretexts.org
Other palladium-catalyzed reactions, such as the Heck or Sonogashira couplings, would follow similar catalytic cycles involving oxidative addition, and a series of steps to form the new carbon-carbon or carbon-heteroatom bond, followed by reductive elimination.
Influence of Reaction Conditions on Selectivity and Yield
The selectivity and yield of reactions with this compound are highly sensitive to the reaction conditions.
For Suzuki-Miyaura cross-coupling reactions , the choice of catalyst, ligand, base, and solvent are all critical. Different palladium sources and phosphine (B1218219) ligands can have a significant impact on the reaction's efficiency. For example, in the coupling of other aryl bromides, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) have been screened to determine the optimal conditions for yield and reaction time. nih.gov The base is also crucial for activating the boronic acid, with common choices including carbonates, phosphates, and hydroxides. nih.gov
The following table illustrates the effect of different palladium catalysts on the yield of a Suzuki-Miyaura coupling of an alkenyl bromide, demonstrating the importance of catalyst selection.
| Catalyst | Yield (%) |
| Pd(PPh₃)₄ | Lower Yield |
| Pd(OAc)₂/2PCy₃ | Moderate Yield |
| PdCl₂(dppf)·CH₂Cl₂ | Highest Yield |
| Adapted from a study on the optimization of Suzuki-Miyaura coupling conditions for an alkenyl bromide. nih.gov |
In the synthesis of quinazolinones , reaction conditions also play a pivotal role. The synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones from a benzoxazinone intermediate is typically carried out in refluxing glacial acetic acid for several hours. nih.gov The yield of the final product can be influenced by the electronic nature of the substituents on the aniline used.
The table below shows the yields for the synthesis of various 6-bromo-2-mercapto-3-phenylquinazolin-4-one derivatives, highlighting the influence of the alkylating or benzylating agent.
| R-X (Alkyl or Benzyl Halide) | Yield (%) |
| CH₃I | 85.2 |
| C₂H₅Br | 81.7 |
| Benzyl chloride | 92.3 |
| 4-Chlorobenzyl chloride | 88.5 |
| Adapted from a study on the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4-one derivatives. nih.gov |
Q & A
Q. What are the primary synthetic routes for 6-amino-3-bromo-2-methylbenzonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via halogenation of precursor aromatic amines or through palladium-catalyzed cross-coupling reactions. For example, bromination of 6-amino-2-methylbenzonitrile using N-bromosuccinimide (NBS) under acidic conditions is a common method. Reaction optimization involves controlling temperature (typically 0–25°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-brominating agent) to maximize yield (~60–75%) . Solvent polarity (e.g., DMF vs. THF) also impacts regioselectivity and byproduct formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H NMR reveals aromatic proton splitting patterns (e.g., para-substituted Br and meta-substituted CH) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHBrN, MW: 227.02) and isotopic patterns for bromine .
- IR Spectroscopy : Stretching vibrations for nitrile (C≡N, ~2220 cm) and amine (N-H, ~3400 cm) groups provide structural confirmation .
Q. How can researchers ensure purity and stability during storage?
- Purity : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes bromination byproducts.
- Stability : Store under inert gas (argon) at −20°C to prevent decomposition. Avoid prolonged exposure to light, as halogenated aromatics may undergo photodegradation .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the electron-donating amino group activates the ring toward electrophilic substitution. The methyl group sterically hinders ortho positions, directing coupling to the para position. Catalyst systems like Pd(PPh)/KCO in THF yield biaryl derivatives (e.g., 6-amino-2-methyl-3-biphenylbenzonitrile) with >80% efficiency .
Q. What strategies resolve contradictions in biological activity data for benzonitrile derivatives?
- Dose-Response Analysis : Test compound concentrations across 3–4 logarithmic ranges (e.g., 1 nM–100 μM) to identify non-linear effects.
- Metabolite Screening : Use LC-MS to detect degradation products (e.g., dehalogenated or oxidized species) that may confound activity results .
- Control Experiments : Compare with analogs lacking the methyl group to isolate substituent-specific effects .
Q. How can computational methods predict reaction pathways for functionalizing this compound?
Density Functional Theory (DFT) calculations model transition states for bromine displacement. AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio) propose feasible routes, such as Buchwald-Hartwig amination or Ullmann coupling, by analyzing similar halogenated aromatics .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
The compound’s low symmetry and polar functional groups (amine, nitrile) hinder crystal formation. Techniques include:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to modulate solubility.
- Co-crystallization : Add templating agents (e.g., carboxylic acids) to stabilize lattice formation .
Q. How do solvent and temperature affect regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
Polar aprotic solvents (DMF, DMSO) stabilize transition states in NAS, favoring para substitution over meta. Elevated temperatures (80–100°C) accelerate kinetics but may promote side reactions (e.g., nitrile hydrolysis). For example, substitution with methoxide in DMF at 80°C yields 6-amino-3-methoxy-2-methylbenzonitrile with 70% selectivity .
Methodological Guidelines
9. Designing kinetic studies for bromine displacement reactions:
- Variable Control : Fix catalyst loading (e.g., 5 mol% Pd) and vary substrate concentration (0.1–1.0 M).
- Rate Measurement : Use F NMR or GC-MS to track intermediate formation.
- Activation Energy : Calculate via Arrhenius plots using rate constants at 25°C, 40°C, and 60°C .
10. Validating synthetic intermediates in multi-step synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
